

Applications of Bromide Hydrates in Organic Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: Bromide;hydrate

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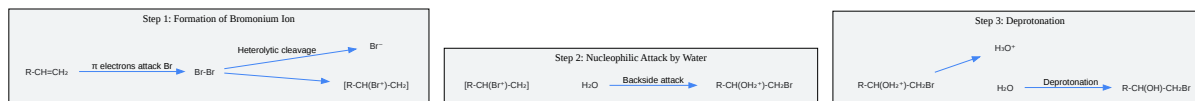
This document provides detailed application notes and experimental protocols for the use of bromide hydrates—primarily aqueous solutions of bromine (bromine water) and hydrobromic acid—in organic synthesis. These reagents are versatile and widely employed for the introduction of bromine into organic molecules, a critical step in the synthesis of many pharmaceuticals and functional materials.

Bromohydrin Formation from Alkenes using Bromine Water

The reaction of alkenes with bromine water is a classic and efficient method for the synthesis of bromohydrins (vicinal bromo-alcohols). This electrophilic addition reaction proceeds with high regio- and stereo-selectivity.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of bromine on the alkene, forming a cyclic bromonium ion intermediate.^{[1][2]} Water, acting as a nucleophile, then attacks the more substituted carbon of the bromonium ion from the side opposite to the bromine atom, leading to an anti-addition product.^{[1][3]} This regioselectivity is in accordance with Markovnikov's rule, where the nucleophile (water) adds to the carbon that can better stabilize a positive charge.^{[4][5]}



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Caption: Mechanism of bromohydrin formation from an alkene.

Experimental Protocol: Synthesis of 2-Bromo-1-phenylethanol from Styrene

Materials:

- Styrene
- N-Bromosuccinimide (NBS)
- Dimethyl sulfoxide (DMSO)
- Water
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar

- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve styrene (1.0 eq) in a 1:1 mixture of DMSO and water.
- Cool the mixture in an ice bath and add N-bromosuccinimide (1.1 eq) portion-wise with vigorous stirring.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether (3 x 20 mL).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude bromohydrin.
- Purify the crude product by column chromatography on silica gel.

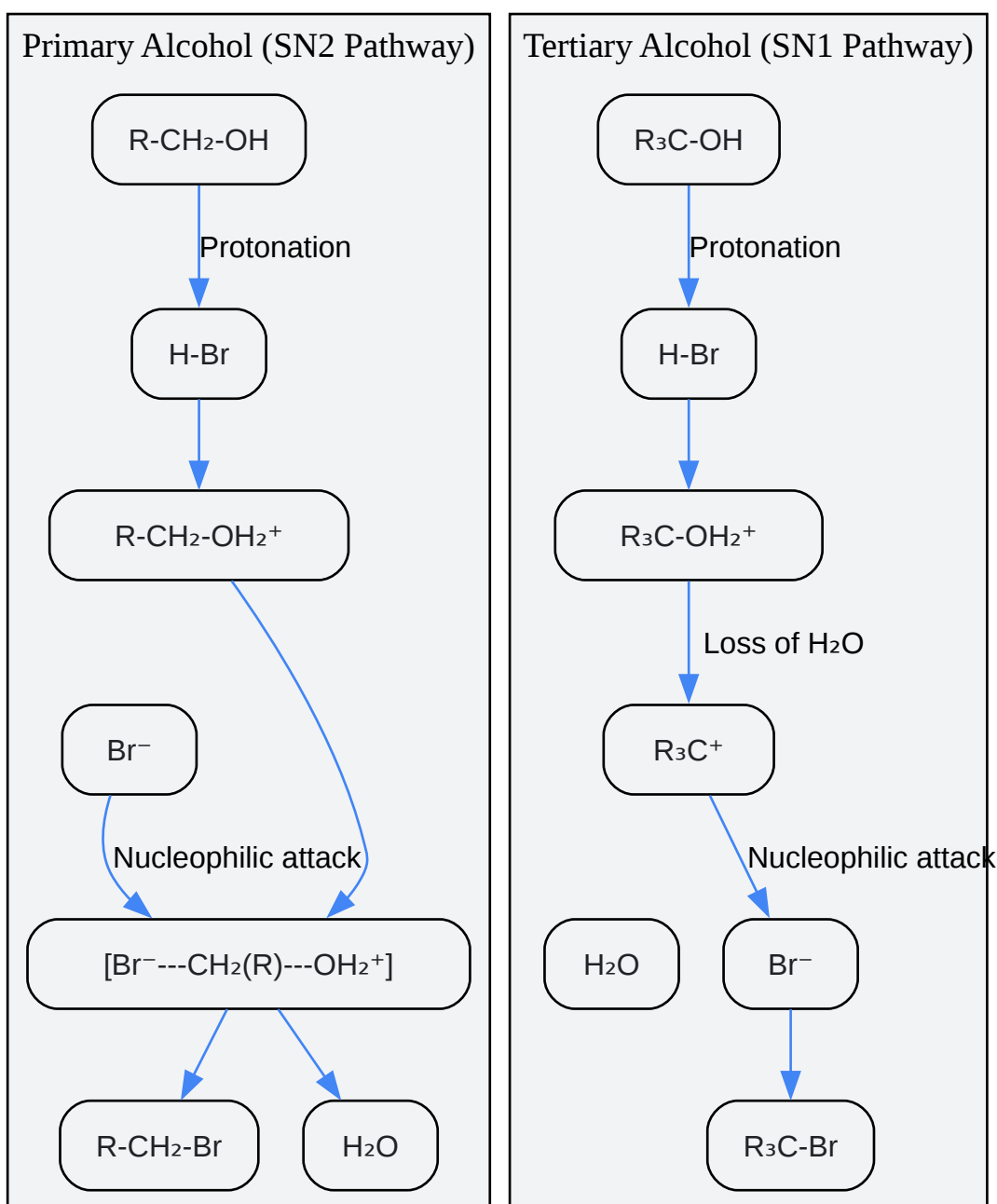
Synthesis of Bromoalkanes from Alcohols using Hydrobromic Acid

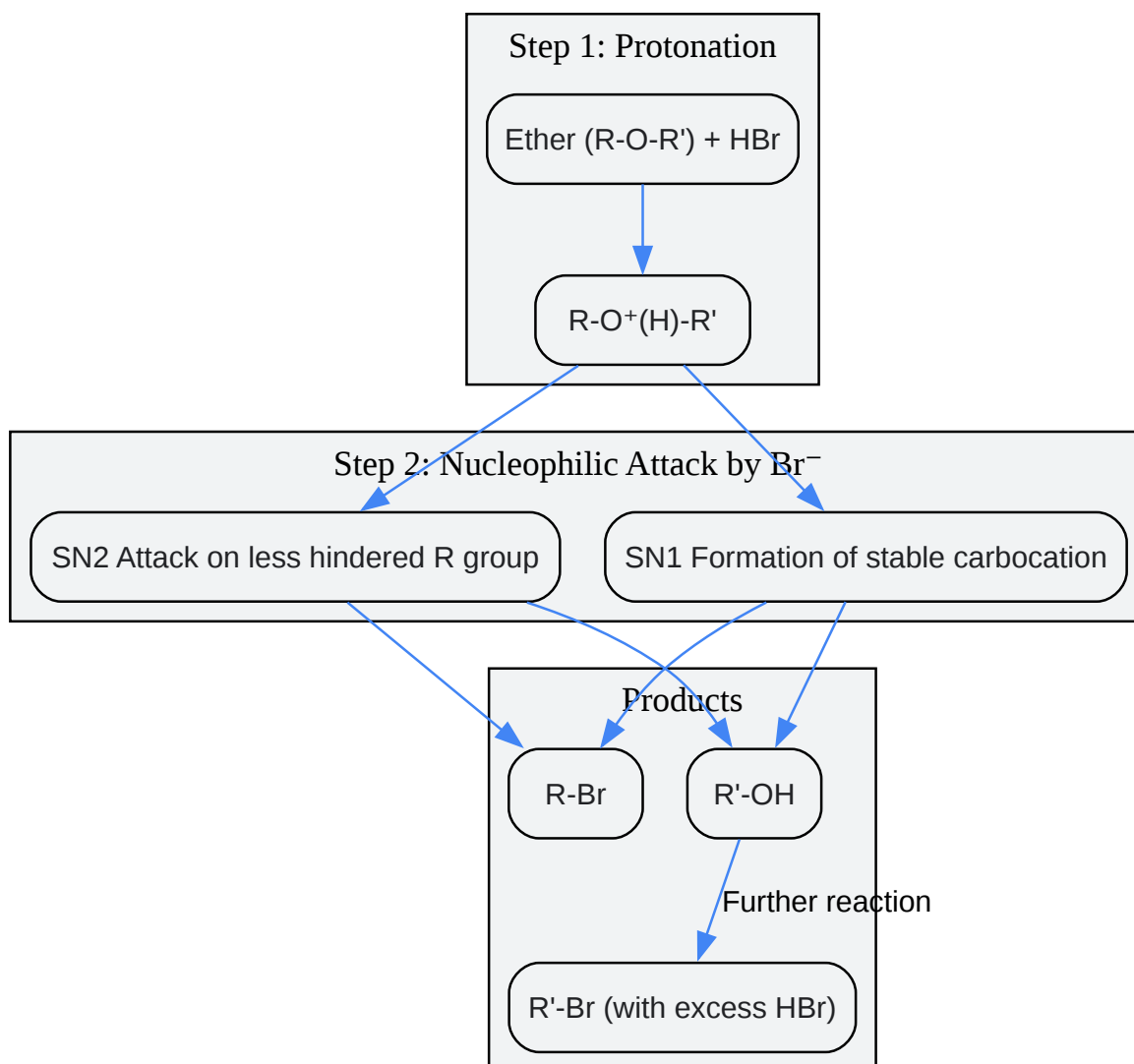
The reaction of alcohols with hydrobromic acid is a standard method for the synthesis of bromoalkanes.^[6] The reaction mechanism depends on the structure of the alcohol.^[6]

Reaction Mechanisms

- Primary Alcohols (SN2): The alcohol is protonated by HBr to form an oxonium ion, which is a good leaving group (water). The bromide ion then acts as a nucleophile and displaces water in an SN2 reaction.^[6]

- Tertiary Alcohols (SN1): Tertiary alcohols also form an oxonium ion, which then dissociates to form a stable tertiary carbocation. The bromide ion then attacks the carbocation to form the bromoalkane.[\[6\]](#)
- Secondary Alcohols: Secondary alcohols can react via either SN1 or SN2 pathways, depending on the reaction conditions.[\[6\]](#)





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